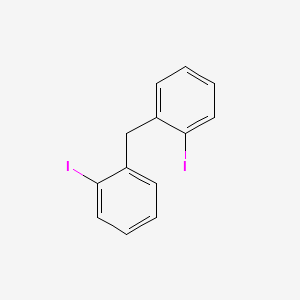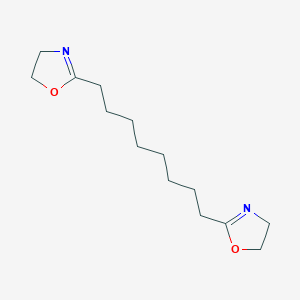
2,2'-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is a synthetic organic compound known for its unique structural properties. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the octane-1,8-diyl linker between two oxazole rings imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the reaction of 1,8-diaminooctane with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole rings. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles with different oxidation states.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the oxazole rings can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce dihydrooxazoles.
Wissenschaftliche Forschungsanwendungen
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism by which 2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The octane-1,8-diyl linker provides flexibility, allowing the molecule to adopt various conformations and interact with different targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethylenedioxy)diethanethiol: A dithiol-based compound used in polymer synthesis.
1,4-Diazabicyclo[2.2.2]octane: A strong nucleophilic reagent used in organic synthesis.
3-(Octanoyloxy)propane-1,2-diyl bis(decanoate): Used in the fabrication of organic photovoltaics.
Uniqueness
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is unique due to its specific structural features, including the octane-1,8-diyl linker and the presence of two oxazole rings
Eigenschaften
CAS-Nummer |
42469-21-6 |
|---|---|
Molekularformel |
C14H24N2O2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
2-[8-(4,5-dihydro-1,3-oxazol-2-yl)octyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1(3-5-7-13-15-9-11-17-13)2-4-6-8-14-16-10-12-18-14/h1-12H2 |
InChI-Schlüssel |
MPPNPBNSYXFIBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)CCCCCCCCC2=NCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


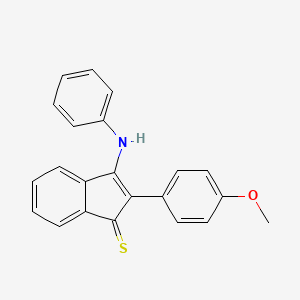
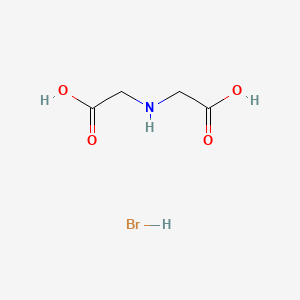
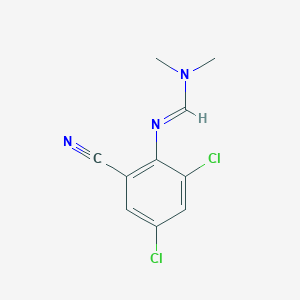
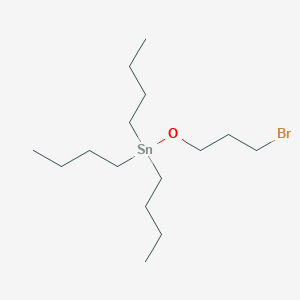
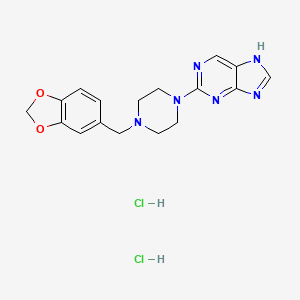
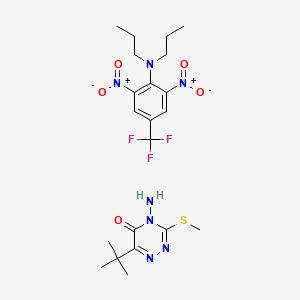

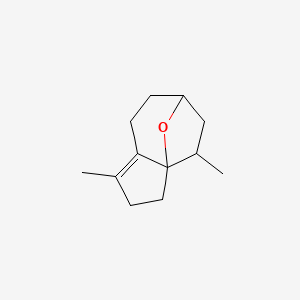
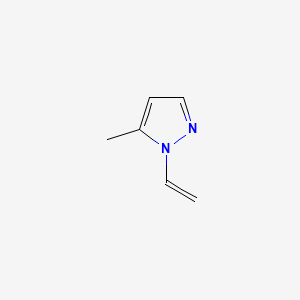
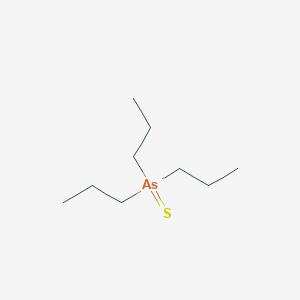

![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
